molecular formula C8H10N2O3 B1252750 5-Amino-N-hydroxy-2-methoxybenzamide CAS No. 920739-79-3

5-Amino-N-hydroxy-2-methoxybenzamide

Cat. No.: B1252750
CAS No.: 920739-79-3
M. Wt: 182.18 g/mol
InChI Key: BTQPTCICBAYVST-UHFFFAOYSA-N
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Description

5-Amino-N-hydroxy-2-methoxybenzamide is a chemical compound with the molecular formula C8H10N2O3, offered for use as a building block in scientific research and development . The benzamide scaffold is a privileged structure in medicinal chemistry, known for its diverse biological potential. While specific data on this compound is limited, research on closely related analogues provides strong rationale for its investigation. Structurally, this compound integrates key motifs associated with bioactive molecules: a benzamide core, an electron-donating methoxy group, and a polar N-hydroxy substituent. Scientific literature indicates that similar amino-substituted benzamide derivatives are investigated for their multifunctional biological activities, particularly as antioxidants and antiproliferative agents . The antioxidant capacity of such compounds is often linked to their ability to donate electrons or hydrogen atoms to neutralize free radicals, with the number and position of methoxy and hydroxy groups on the aromatic ring playing a critical role in enhancing this activity . Furthermore, benzamide derivatives bearing methoxy and hydroxy groups have shown promising antiproliferative activity against various human cancer cell lines in vitro, suggesting their value in oncological research . The presence of the N-hydroxy group also makes this compound a candidate for studying chelation and redox chemistry . As a research chemical, 5-Amino-N-hydroxy-2-methoxybenzamide serves as a versatile intermediate for the design and synthesis of novel molecules. It can be utilized to explore structure-activity relationships (SAR), particularly in developing compounds with enhanced antioxidative or antiproliferative properties. Researchers may employ it in the construction of more complex heterocyclic systems, such as benzimidazoles, which are known for their broad pharmacological profiles .

Properties

CAS No.

920739-79-3

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

5-amino-N-hydroxy-2-methoxybenzamide

InChI

InChI=1S/C8H10N2O3/c1-13-7-3-2-5(9)4-6(7)8(11)10-12/h2-4,12H,9H2,1H3,(H,10,11)

InChI Key

BTQPTCICBAYVST-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N)C(=O)NO

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)NO

Synonyms

2-methoxy-5-amino-N-hydroxybenzamide

Origin of Product

United States

Q & A

Q. What are the recommended synthetic routes for 5-Amino-N-hydroxy-2-methoxybenzamide in academic research?

The synthesis typically involves amidation reactions using coupling agents. A common method includes:

  • Step 1 : Reacting a benzoic acid derivative (e.g., 2-methoxy-5-nitrobenzoic acid) with hydroxylamine under acidic conditions to introduce the N-hydroxy group.
  • Step 2 : Reducing the nitro group to an amine using catalytic hydrogenation (H₂, Pd/C) or sodium dithionite.
  • Step 3 : Final purification via silica gel chromatography to isolate the target compound .
  • Key reagents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for amide bond formation, with dichloromethane as the solvent .

Q. How should researchers handle and store 5-Amino-N-hydroxy-2-methoxybenzamide to ensure stability?

  • Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation .
  • Handling : Use gloves and eye protection; avoid contact with moisture. Work in a fume hood to minimize inhalation risks. Ensure immediate access to eyewash stations and safety showers .

Q. What analytical techniques are critical for characterizing 5-Amino-N-hydroxy-2-methoxybenzamide?

  • NMR spectroscopy : Confirms substituent positions (e.g., methoxy at C2, amino at C5) and hydroxylamine proton signals .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 212.08) .
  • FT-IR : Identifies functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of 5-Amino-N-hydroxy-2-methoxybenzamide against microbial or cancer cell lines?

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against S. aureus or E. coli. Include DMSO controls and reference antibiotics (e.g., ciprofloxacin) .
  • Anticancer screening : Perform MTT assays on HeLa or MCF-7 cells. Compare dose-response curves (IC₅₀) with positive controls like doxorubicin .
  • Biofilm inhibition : Quantify biofilm biomass via crystal violet staining under static growth conditions .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for benzamide derivatives?

  • Docking validation : Re-run molecular docking (e.g., AutoDock Vina) with updated protein structures (PDB IDs) to check binding poses.
  • Experimental replication : Test compounds under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Meta-analysis : Compare data across multiple studies (e.g., PubChem BioAssay) to identify trends in substituent effects .

Q. How does the substitution pattern on the benzamide core influence the compound’s pharmacokinetic properties?

  • Hydrophobicity : LogP values (calculated via ChemDraw) predict membrane permeability. Methoxy groups increase logP, enhancing bioavailability but risking hepatotoxicity .
  • Metabolic stability : Incubate with liver microsomes (human or rat) to assess CYP450-mediated degradation. Track metabolites via LC-MS .
  • Comparative studies : Synthesize analogs (e.g., 5-Fluoro or 5-Chloro variants) and compare solubility (shake-flask method) and plasma protein binding (equilibrium dialysis) .

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